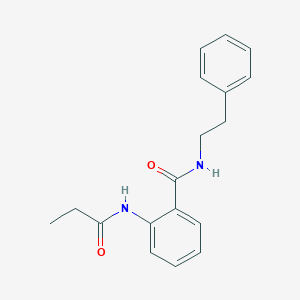![molecular formula C14H19N3O2S B318614 N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B318614.png)
N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide is a chemical compound with a complex structure that includes an acetylamino group, a phenyl ring, and a carbamothioyl group attached to a dimethylpropanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of 4-aminophenyl isothiocyanate, followed by the reaction with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbamothioyl group to a thiol or amine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological or chemical context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methoxybenzamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2,2-dimethylpropanamide
Uniqueness
N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse research applications.
Eigenschaften
Molekularformel |
C14H19N3O2S |
|---|---|
Molekulargewicht |
293.39 g/mol |
IUPAC-Name |
N-[(4-acetamidophenyl)carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H19N3O2S/c1-9(18)15-10-5-7-11(8-6-10)16-13(20)17-12(19)14(2,3)4/h5-8H,1-4H3,(H,15,18)(H2,16,17,19,20) |
InChI-Schlüssel |
OSALPQQYSWMBLG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B318532.png)
![N-[2-(benzylcarbamoyl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B318533.png)
![N-ethyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B318534.png)
![2-[(cyclopropylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B318536.png)

![N-{4-[(allylamino)sulfonyl]phenyl}butanamide](/img/structure/B318539.png)
![N-allyl-4-[(anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B318541.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B318542.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B318544.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B318546.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B318548.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-bromobenzamide](/img/structure/B318549.png)
![N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B318553.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B318555.png)
